

An In-depth Technical Guide to the Solubility and Stability of Bumetanide

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Compound of Interest

Compound Name: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No.: B194465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of bumetanide, a potent loop diuretic. The information is curated for professionals in research, development, and formulation of pharmaceuticals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual workflows to facilitate a deeper understanding of bumetanide's physicochemical properties.

Bumetanide: A Physicochemical Profile

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-(aminosulfonyl)benzoic acid, is a white to slightly yellow crystalline solid.^{[1][2]} Its structure, containing both hydrophobic (butylamino, phenoxy groups) and hydrophilic (sulfamoyl, carboxylic acid) moieties, dictates its solubility and stability characteristics.^[3] Understanding these properties is paramount for the development of safe, effective, and stable dosage forms.

Solubility of Bumetanide

Bumetanide is practically insoluble in water but dissolves in dilute alkaline solutions.^{[1][2]} Its solubility is significantly influenced by the solvent system and pH.

Solubility in Organic Solvents

Bumetanide exhibits good solubility in several organic solvents, which is crucial for the preparation of stock solutions and certain formulations.

Solvent	Solubility (mg/mL)	Reference
Dimethylformamide (DMF)	~ 33	[4]
Dimethyl sulfoxide (DMSO)	~ 25	[1][4]
Ethanol	~ 14	[1][4]
Glycofurol	167 (at 4°C)	[5][6]
Polyethylene glycol 200	143 (at 4°C)	[5][6]
Acetone	Soluble	[1][2]
Methanol	Soluble	[1][7]
Methylene chloride	Slightly soluble	[1][2]
Diethyl ether	Slightly soluble	[7]
Pyridine	Freely soluble	[7]

Aqueous and Co-solvent Solubility

The aqueous solubility of bumetanide is limited but can be enhanced in basic conditions and with the use of co-solvents.

Solvent System	Solubility	Temperature	Reference
Water	< 1 mg/mL	Not Specified	[1][2]
Basic solutions	> 20 mg/mL	Not Specified	[8]
1:1 DMF:PBS (pH 7.2)	~ 0.5 mg/mL	Not Specified	[4]
Vehicles with ~80% co-solvent	~ 50 mg/mL	4°C	[5][6]
Water (as potassium trihydrate salt)	27 mg/mL	Not Specified	[5]
Water (as sodium trihydrate salt)	5.6 mg/mL	Not Specified	[5]

Stability of Bumetanide

The stability of bumetanide is influenced by temperature, pH, and light exposure.

Temperature Stability

Bumetanide shows good stability at refrigerated and room temperatures. However, degradation is observed at elevated temperatures.

Temperature	Conditions	Stability Data	Reference
5°C	Nonaqueous vehicles	No degradation observed.	[5][6]
57°C	Nonaqueous vehicles	Decomposes with half-lives ranging from 69 to 400 days.	[5][6]
20-25°C	Aqueous solutions	Should be freshly prepared and used within 24 hours.	[9]
80°C	Aqueous solution	Subjected to thermal degradation for 30 minutes in a stability study.	[10]
-20°C	Crystalline solid	Stable for \geq 4 years.	[4]

pH and Chemical Stability

Bumetanide's stability is pH-dependent, with degradation observed under both acidic and alkaline conditions, particularly at elevated temperatures.

Condition	Stressor	Observations	Reference
Acidic Hydrolysis	0.1N HCl at 80°C for 30 minutes	Forced degradation was performed under these conditions.	[10]
Alkaline Hydrolysis	0.1N NaOH at 80°C for 30 minutes	An extra peak was observed in the chromatogram, indicating degradation.	[10]
pH 7.4	Nonaqueous vehicles at high temperature	Sufficient stability may be obtained by adjusting the pH to 7.4.	[5] [6]

Photostability

Bumetanide is considered a photolabile compound, and protection from light is recommended for its storage.[\[5\]](#)[\[11\]](#)

Condition	Observation	Reference
UV-B and UV-A radiation	Photodegradation occurs, and the rate increases with increasing pH.	[11]
Light exposure	Solutions should be protected from light.	[9]

Experimental Protocols

Solubility Determination

A general protocol for determining the solubility of bumetanide can be outlined as follows:

- Preparation of Saturated Solutions: An excess amount of bumetanide is added to a known volume of the solvent in a sealed container.

- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the drug).
- Quantification: The concentration of bumetanide in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Stability Indicating Method (Forced Degradation Studies)

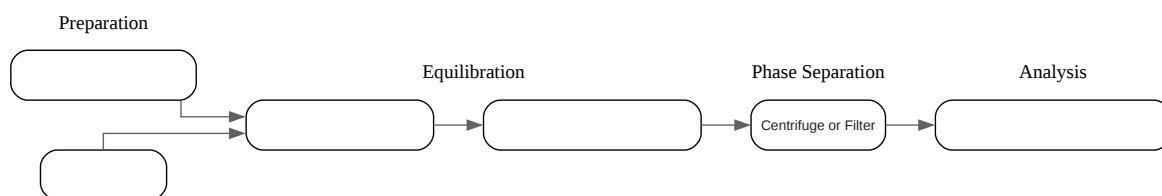
The following protocol outlines a typical forced degradation study to assess the stability of bumetanide.

- Preparation of Stock Solution: A stock solution of bumetanide is prepared in a suitable solvent (e.g., acetonitrile or a mobile phase component).[10]
- Application of Stress Conditions:
 - Acidic Hydrolysis: The drug solution is treated with 0.1N HCl and heated (e.g., at 80°C for 30 minutes). The solution is then neutralized with 0.1N NaOH.[10]
 - Alkaline Hydrolysis: The drug solution is treated with 0.1N NaOH and heated (e.g., at 80°C for 30 minutes). The solution is then neutralized with 0.1N HCl.[10]
 - Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3-30%).
 - Thermal Degradation: The drug solution or solid drug is exposed to high temperatures (e.g., 80°C) for a defined period.[10]
 - Photolytic Degradation: The drug solution is exposed to UV or fluorescent light.
- Sample Analysis: The stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, such as RP-UFLC or RP-HPLC.[10][12] The

chromatograms are evaluated for the appearance of degradation products and the decrease in the peak area of the parent drug.

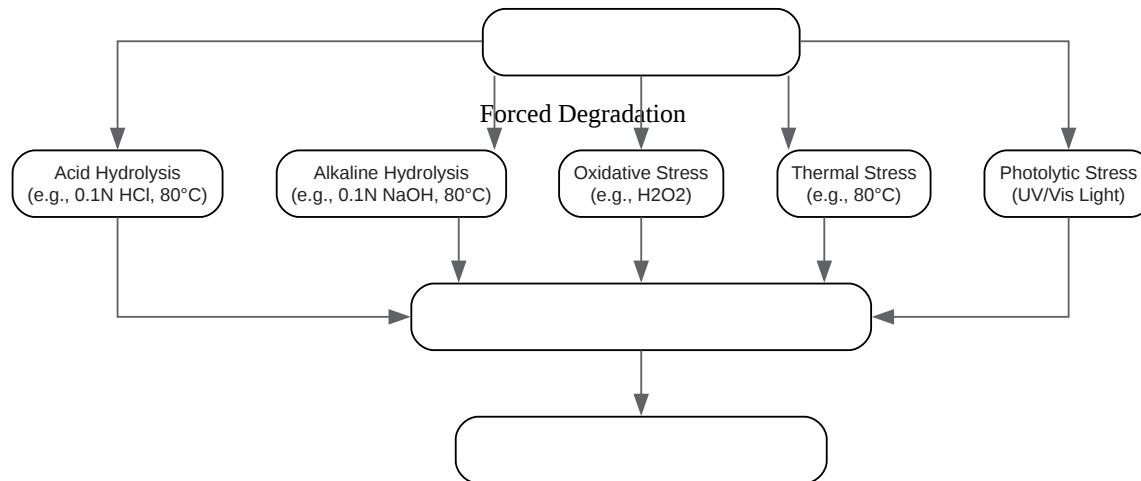
Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of bumetanide.



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Caption: Workflow for Bumetanide Solubility Determination.



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Caption: Workflow for Bumetanide Stability Testing.

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